molecular formula C10H15N3O2 B3059938 [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine CAS No. 1439902-42-7

[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine

Cat. No.: B3059938
CAS No.: 1439902-42-7
M. Wt: 209.24
InChI Key: UXHQZCZWLCTCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine: is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . It is characterized by the presence of a pyrimidine ring substituted with an oxan-4-yloxy group and a methanamine group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine typically involves the reaction of a pyrimidine derivative with an oxan-4-yloxy group under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of reagents such as pyrimidine derivatives, oxan-4-yloxy compounds, and appropriate catalysts .

Chemical Reactions Analysis

Types of Reactions: [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .

Biology: The compound is utilized in biological research to study its effects on biological systems. It may be used in assays to investigate its interactions with biological targets .

Medicine: While not used directly in medicine, the compound’s derivatives or related compounds may have potential therapeutic applications. Research is ongoing to explore its potential in drug discovery and development .

Industry: In industrial settings, the compound is used in the development of new materials and chemical products. It may be employed in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(oxan-4-yloxy)pyrimidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-7-8-1-4-12-10(13-8)15-9-2-5-14-6-3-9/h1,4,9H,2-3,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQZCZWLCTCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188786
Record name 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-42-7
Record name 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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